molecular formula C8H4Br2ClFO B1446304 3'-Bromo-2'-chloro-5'-fluorophenacyl bromide CAS No. 1805576-81-1

3'-Bromo-2'-chloro-5'-fluorophenacyl bromide

Cat. No.: B1446304
CAS No.: 1805576-81-1
M. Wt: 330.37 g/mol
InChI Key: ISFDGZZLAVLDAI-UHFFFAOYSA-N
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Description

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-5’-fluorophenacyl bromide typically involves the bromination, chlorination, and fluorination of a phenacyl precursor. One common method involves the following steps:

    Bromination: The phenacyl precursor is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3’ position.

    Chlorination: The intermediate product is then subjected to chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 2’ position.

    Fluorination: Finally, the compound is fluorinated using a fluorinating agent like hydrogen fluoride to introduce the fluorine atom at the 5’ position.

Industrial Production Methods

Industrial production of 3’-Bromo-2’-chloro-5’-fluorophenacyl bromide may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, as described in the preparation of similar compounds, can enhance the stability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-5’-fluorophenacyl bromide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity for certain biological targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3’-Bromo-5’-chloro-2’-fluorophenacyl bromide: This compound has a similar structure but with different positions of the halogen atoms.

    5-Bromo-1,3-dichloro-2-fluorobenzene: Another related compound with a different substitution pattern on the benzene ring.

Uniqueness

3’-Bromo-2’-chloro-5’-fluorophenacyl bromide is unique due to its specific arrangement of bromine, chlorine, and fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.

Properties

IUPAC Name

2-bromo-1-(3-bromo-2-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)5-1-4(12)2-6(10)8(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFDGZZLAVLDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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